molecular formula C13H28Cl2N2 B7451129 (Cyclohexylmethyl)[2-(pyrrolidin-1-yl)ethyl]amine dihydrochloride

(Cyclohexylmethyl)[2-(pyrrolidin-1-yl)ethyl]amine dihydrochloride

Cat. No.: B7451129
M. Wt: 283.3 g/mol
InChI Key: MALIHVBDJMIQQC-UHFFFAOYSA-N
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Description

(Cyclohexylmethyl)[2-(pyrrolidin-1-yl)ethyl]amine dihydrochloride is a chemical compound with the molecular formula C13H26N2.2ClH. It is commonly used in various scientific research applications due to its unique chemical properties. The compound is known for its stability and reactivity, making it a valuable tool in both academic and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Cyclohexylmethyl)[2-(pyrrolidin-1-yl)ethyl]amine dihydrochloride typically involves the reaction of cyclohexylmethylamine with 2-(pyrrolidin-1-yl)ethylamine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the dihydrochloride salt. The process involves:

  • Mixing cyclohexylmethylamine and 2-(pyrrolidin-1-yl)ethylamine in a suitable solvent.
  • Adding hydrochloric acid to the mixture to form the dihydrochloride salt.
  • Purifying the product through recrystallization or other purification techniques.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves:

  • Large-scale mixing of the reactants in industrial reactors.
  • Continuous addition of hydrochloric acid to maintain the reaction conditions.
  • Use of industrial purification methods such as distillation or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

(Cyclohexylmethyl)[2-(pyrrolidin-1-yl)ethyl]amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents such as thionyl chloride.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

(Cyclohexylmethyl)[2-(pyrrolidin-1-yl)ethyl]amine dihydrochloride is used in various scientific research fields, including:

    Chemistry: As a reagent in organic synthesis and catalysis.

    Biology: In the study of biological pathways and enzyme interactions.

    Medicine: As a potential therapeutic agent in drug development.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Cyclohexylmethyl)[2-(pyrrolidin-1-yl)ethyl]amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved include:

    Enzyme inhibition: The compound can inhibit the activity of certain enzymes, affecting metabolic pathways.

    Receptor binding: It can bind to receptors, altering signal transduction processes.

Comparison with Similar Compounds

(Cyclohexylmethyl)[2-(pyrrolidin-1-yl)ethyl]amine dihydrochloride can be compared with similar compounds such as:

    Cyclohexylmethylamine: Lacks the pyrrolidinyl group, making it less versatile in reactions.

    2-(Pyrrolidin-1-yl)ethylamine: Lacks the cyclohexylmethyl group, affecting its reactivity and stability.

The uniqueness of this compound lies in its combination of functional groups, providing a balance of stability and reactivity that is valuable in research applications.

Properties

IUPAC Name

N-(cyclohexylmethyl)-2-pyrrolidin-1-ylethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2.2ClH/c1-2-6-13(7-3-1)12-14-8-11-15-9-4-5-10-15;;/h13-14H,1-12H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MALIHVBDJMIQQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CNCCN2CCCC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H28Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2445784-65-4
Record name (cyclohexylmethyl)[2-(pyrrolidin-1-yl)ethyl]amine dihydrochloride
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